Product packaging for Minocycline disulfate(Cat. No.:)

Minocycline disulfate

Cat. No.: B12772186
M. Wt: 653.6 g/mol
InChI Key: QMIKLZHMUAVJNG-QVVXJPBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research Focus

Minocycline (B592863), a second-generation semi-synthetic tetracycline (B611298) antibiotic, was first described in 1966 and received FDA approval in 1971. scivisionpub.com It was developed from the parent tetracycline class of antibiotics, which were originally discovered in the 1940s from soil bacteria. scivisionpub.com The initial research focus for minocycline was its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. scivisionpub.comwikipedia.org It works by inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. wikipedia.orgdrugbank.com

Over the past five decades, the utility of minocycline has expanded beyond its antimicrobial properties. jddonline.com Research has evolved to investigate its anti-inflammatory, immunomodulatory, and neuroprotective effects. nih.govnih.gov This shift in focus was driven by observations that minocycline exhibited therapeutic benefits in conditions not solely dependent on its antibiotic action. nih.govarvojournals.org For instance, its use in dermatology for conditions like acne vulgaris and rosacea highlighted its anti-inflammatory capabilities. jddonline.commdpi.com

The exploration of minocycline's non-antibiotic properties has led to investigations into its potential for treating a variety of diseases, including neurodegenerative disorders, inflammatory bowel disease, and even certain types of cancer. nih.govarvojournals.orgnih.gov This evolution reflects a broader trend in pharmacology of repurposing established drugs for new therapeutic indications. scivisionpub.com The development of different formulations, such as extended-release capsules and topical forms, has also been a key aspect of its evolution, aiming to improve its utility and reduce potential side effects. jddonline.commdpi.com

Scope of Current Academic Inquiry

Current academic inquiry into minocycline and its derivatives, including minocycline disulfate, is diverse and extends well beyond its original antibiotic applications. A significant area of research is focused on its neuroprotective properties. Studies are exploring its potential in animal models of neuroinflammatory and neurodegenerative diseases. arvojournals.orgoup.com This includes investigating its ability to reduce the production of inflammatory cytokines and protect against neuronal cell death. arvojournals.orgoup.com

Another major area of investigation is its immunomodulatory and anti-inflammatory effects. Researchers are examining how minocycline modulates the immune response in various inflammatory conditions. For example, studies have shown its potential to attenuate inflammation in experimental models of colitis. nih.govnih.gov The anti-inflammatory properties of minocycline are also being explored in the context of dermatological conditions. jddonline.commdpi.com

Furthermore, the development of novel delivery systems for minocycline is an active area of research. This includes the creation of nanoparticle and microparticle formulations to achieve sustained drug release and targeted delivery. researchgate.netnih.gov For instance, minocycline-calcium-dextran sulfate (B86663) complex microparticles have been developed for localized delivery in the treatment of periodontitis. researchgate.net

The chemical synthesis and characterization of minocycline derivatives and impurities, such as 9-Minocycline Disulfate Salt, are also part of ongoing research to ensure the quality and purity of the active pharmaceutical ingredient. scbt.com Additionally, some studies are investigating the potential of minocycline in combination with other therapeutic agents to enhance efficacy or mitigate side effects. oup.complos.org

Detailed Research Findings

Recent research has provided detailed insights into the chemical properties and potential applications of minocycline and its derivatives.

Physicochemical Properties of Minocycline Salts

The physicochemical properties of minocycline salts are crucial for their formulation and biological activity. While specific data for this compound is limited in the provided search results, information on related salts offers valuable context.

PropertyDescription
Molecular Formula C23H31N3O15S2 (for 9-Minocycline Disulfate Salt) scbt.com
Molecular Weight 653.63 g/mol (for 9-Minocycline Disulfate Salt) scbt.com
Appearance Off-white to light yellow solid (for Minocycline-d6 sulfate) medchemexpress.com
Solubility Minocycline hydrochloride has been used to create various formulations, suggesting its solubility in different solvents. scivisionpub.com The synthesis of chlortetracycline (B606653) bisulfate aimed to improve water solubility compared to its hydrochloride salt. srce.hr
Stability Minocycline is known to be sensitive to temperature and pH, and can undergo oxidative degradation and structural rearrangement. core.ac.uk

This table is generated based on available data for minocycline salts and related compounds. Specific data for this compound was not available in the search results.

Research on Minocycline Complexes and Formulations

A significant body of research focuses on developing advanced formulations of minocycline to enhance its therapeutic efficacy and control its release.

One area of investigation involves the formation of complexes to create sustained-release systems. For example, Minocycline-calcium-dextran sulfate complex microparticles have been successfully synthesized. researchgate.net These microparticles demonstrated a high drug loading efficiency and sustained release of minocycline over an extended period. researchgate.net This approach utilizes the ion pairing between the cationic minocycline, calcium ions, and the anionic dextran (B179266) sulfate. researchgate.net

Another strategy involves the use of polymers to create nanoparticles for drug delivery. Minocycline-loaded PLGA (poly(lactic-co-glycolic acid)) nanoparticles have been prepared using a solid/oil/water ion pairing method with dextran sulfate as the ion pairing agent. nih.gov This method aimed to improve drug loading and antibacterial activity. nih.gov

These studies highlight the versatility of minocycline in forming complexes with various polymers and ions, enabling the development of sophisticated drug delivery systems for targeted and sustained therapeutic effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31N3O15S2 B12772186 Minocycline disulfate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31N3O15S2

Molecular Weight

653.6 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid

InChI

InChI=1S/C23H27N3O7.2H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;2*1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*(H2,1,2,3,4)/t9-,11-,17-,23-;;/m0../s1

InChI Key

QMIKLZHMUAVJNG-QVVXJPBESA-N

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Mechanistic Investigations of Minocycline Disulfate S Non Antibiotic Actions

Molecular and Cellular Mechanisms

Signal Transduction Pathway Modulation

Minocycline (B592863) disulfate exerts significant non-antibiotic effects by modulating key intracellular signal transduction pathways that are central to cellular processes such as inflammation, cell survival, and proliferation. These interactions underpin its potential neuroprotective and anti-inflammatory properties observed in various preclinical models.

Minocycline has been shown to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. This inhibition occurs through multiple mechanisms. In ovarian carcinoma cells (OVCAR-3 and SKOV-3), minocycline suppressed constitutive NF-κB activation by attenuating IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα nih.gov. This action blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB nih.gov.

In other models, such as rosacea, minocycline's effect on NF-κB is linked to its upstream regulation of Toll-like Receptor 4 (TLR4) plos.orgnih.govnih.gov. By downregulating TLR4, minocycline inhibits the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines plos.orgnih.govnih.gov. Interestingly, in mesenchymal stromal/stem cells (MSCs), minocycline was found to modulate the NF-κB pathway, leading to the phosphorylation of NF-κB and an enhanced production of interleukin-6 (IL-6) nih.gov. This suggests that the effect of minocycline on NF-κB can be context- and cell-type-specific.

Table 1: Summary of Minocycline's Interactions with the NF-κB Signaling Pathway

Experimental ModelKey FindingsUpstream ModulatorsDownstream Effects
Ovarian Carcinoma Cells (OVCAR-3, SKOV-3)Suppressed constitutive NF-κB activation nih.gov.Inhibition of TGF-β1 and TAK1 nih.gov.Attenuation of IKK activation, IκBα phosphorylation/degradation, and p65 phosphorylation/nuclear translocation nih.gov.
Rosacea-like Mouse and Cell Models (HaCaT cells)Downregulated p-NF-κB expression plos.orgnih.govnih.gov.Downregulation of TLR4 plos.orgnih.govnih.gov.Reduced expression of inflammatory cytokines (TNF-α, IL-6, IL-1α, IL-1β) and ROS production plos.orgresearchgate.net.
Mesenchymal Stromal/Stem Cells (MSCs)Led to phosphorylation of NFκB nih.gov.Not specified.Enhanced production of IL-6 and increased internalization of S. aureus nih.gov.

Minocycline demonstrates complex modulatory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These pathways are crucial for transducing extracellular stimuli into cellular responses like apoptosis and inflammation. nih.govmedchemexpress.comresearchgate.net

In a model of prion protein-induced neurotoxicity, the toxic peptide fragment hPrP90-231 caused apoptosis by blocking ERK1/2 activation and subsequently activating p38 MAP kinase nih.gov. Minocycline pretreatment reversed these effects by restoring ERK1/2 activity and reverting the activation of p38 and caspase 3, thereby exerting an anti-apoptotic effect nih.gov. In contrast, a study on vascular endothelial growth factor (VEGF)-induced human aortic smooth muscle cell (HASMC) migration found that minocycline inhibited this process by downregulating the phosphorylation of the ERK1/2 pathway nih.gov.

The inhibitory action of minocycline on p38 MAPK is a frequently noted mechanism for its anti-apoptotic and anti-inflammatory effects researchgate.net. It has been shown to directly inhibit p38 MAPK, which in turn prevents the activation of downstream pro-apoptotic proteins like Bax and allows for the activity of anti-apoptotic proteins like Bcl-2 researchgate.net. However, in a study on mesenchymal stromal cells, minocycline did not lead to the phosphorylation of JNK or ERK, indicating specificity in its action depending on the cellular context nih.gov.

Table 2: Modulation of MAPK Signaling Pathways by Minocycline

PathwayExperimental ModelEffect of MinocyclineDownstream Consequence
p38 MAPK Prion Protein (hPrP90-231) Neurotoxicity ModelReverted activation nih.gov.Prevention of caspase 3 activation and apoptosis nih.gov.
ERK1/2 Prion Protein (hPrP90-231) Neurotoxicity ModelRestored activity nih.gov.Prevention of apoptosis nih.gov.
ERK1/2 VEGF-induced Smooth Muscle Cell MigrationDownregulated phosphorylation nih.gov.Inhibition of cell migration nih.gov.
JNK & ERK Mesenchymal Stromal/Stem CellsNo effect on phosphorylation nih.gov.N/A

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Research indicates that minocycline can suppress this pathway as part of its non-antibiotic mechanism of action.

In a rat model of spinal cord injury (SCI), minocycline treatment clearly suppressed the phosphorylation of PI3K and Akt proteins nih.gov. This inhibition was associated with the activation of autophagy and relief from neuropathic pain, suggesting a link between the suppression of this pro-survival pathway and the induction of cellular recycling mechanisms nih.gov. Similarly, in a study of VEGF-induced migration of human aortic smooth muscle cells, minocycline was found to inhibit cell migration by downregulating the phosphorylation of the PI3K/Akt pathway, in addition to its effects on the ERK1/2 pathway nih.gov. Minocycline also activates the Akt signaling pathway, which leads to cell survival by inhibiting the pro-apoptotic protein Bad researchgate.net.

The mammalian target of rapamycin (mTOR) is a critical kinase that integrates signals from pathways like PI3K/Akt to regulate cell growth, protein synthesis, and autophagy . Minocycline has been identified as an inhibitor of the mTOR signaling pathway.

In a rat model of acute ischemic stroke, minocycline administration limited the expression of phosphorylated mTOR (p-mTOR at Ser2448) and its downstream targets, including p70S6, p-p70S6, eEF2k, and p-eIF4B, without affecting the total level of mTOR protein nih.gov. This inhibition of mTOR signaling was linked to an enhancement of autophagy, as evidenced by increased LC3-II levels and decreased p62 levels, and was associated with neuroprotective effects nih.gov. In lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline was also shown to induce autophagy by inhibiting mTOR, which in turn suppressed cytokine production and cell proliferation nih.govresearchgate.net. The suppression of the PI3K/Akt/mTOR pathway by minocycline has also been confirmed in models of spinal cord injury, where it contributes to therapeutic effects nih.gov.

Toll-like Receptor 4 (TLR4) is a key pattern recognition receptor that initiates innate immune responses, often leading to the activation of the NF-κB pathway. Minocycline has been shown to directly suppress TLR4 signaling.

In in vivo and in vitro models of rosacea, an inflammatory skin condition, minocycline was found to significantly downregulate the expression of TLR4 plos.orgnih.govnih.gov. This downregulation was the primary mechanism by which minocycline subsequently inhibited the NF-κB pathway, leading to a reduction in the production of inflammatory cytokines and reactive oxygen species (ROS) plos.orgnih.govnih.govresearchgate.net. When TLR4 was experimentally overexpressed, the anti-inflammatory effects of minocycline were weakened, confirming that TLR4 is a key target. However, the subsequent addition of an NF-κB inhibitor restored minocycline's efficacy, demonstrating that TLR4 acts upstream of NF-κB in this mechanistic pathway plos.orgnih.gov.

Table 3: Overview of Minocycline's Effects on PI3K/Akt, mTOR, and TLR4 Pathways

PathwayExperimental ModelEffect of MinocyclineKey Molecular Changes
PI3K/Akt Spinal Cord Injury (Rat)Suppression nih.gov.Decreased phosphorylation of PI3K and Akt nih.gov.
PI3K/Akt VEGF-induced Smooth Muscle Cell MigrationDownregulation nih.gov.Decreased phosphorylation of PI3K/Akt nih.gov.
mTOR Acute Ischemic Stroke (Rat)Inhibition nih.gov.Decreased phosphorylation of mTOR and its downstream targets (p70S6, eEF2k) nih.gov.
mTOR LPS-stimulated THP-1 CellsInhibition nih.gov.Inhibition of mTOR, leading to autophagy induction nih.gov.
TLR4 Rosacea Models (In vivo and In vitro)Suppression plos.orgnih.govnih.gov.Downregulation of TLR4 expression plos.orgnih.govnih.gov.
NFAT Pathway Modulation

Minocycline disulfate exerts immunomodulatory effects by selectively targeting the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In human CD4+ T cells, minocycline has been shown to suppress the activation of NFAT1, a key transcription factor in T-cell activation. This suppression is not due to a direct blockade of the receptor but rather through a multi-faceted modulation of the signaling cascade that governs NFAT1 activity.

Research indicates that minocycline impairs NFAT-mediated transcriptional activation by increasing the phosphorylation of the NFAT1 isoform. This phosphorylation is a critical "off-switch," leading to the export of NFAT1 from the nucleus back into the cytoplasm, thereby preventing it from activating target genes. Two potential mechanisms for this increased phosphorylation have been identified:

Increased Kinase Activity : Minocycline treatment can enhance the activity of Glycogen Synthase Kinase 3 (GSK3), a known NFAT kinase.

Attenuation of Calcium Flux : The drug has been observed to decrease intracellular calcium (Ca2+) levels by reducing the influx of extracellular Ca2+. Since the dephosphorylation and subsequent nuclear import of NFAT are calcium-dependent processes, this attenuation contributes significantly to keeping NFAT1 in its inactive, phosphorylated state.

Furthermore, in the context of osteoclast formation, minocycline has been found to inhibit the Receptor Activator of Nuclear Factor kappaB Ligand (RANKL)-induced differentiation of bone marrow-derived macrophages into osteoclasts by blocking the NFATc1 signaling pathway mdpi.com. This demonstrates that minocycline's influence on the NFAT pathway extends beyond T-cells to other cellular processes.

Enzyme Activity Modulation

A significant component of this compound's non-antibiotic action is its ability to directly inhibit or modulate the expression of several key enzymes involved in inflammation and tissue degradation.

Minocycline is a broad-spectrum inhibitor of Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix components. This inhibition is a central mechanism of its neuroprotective and anti-inflammatory effects. The primary mechanism of action is believed to be the chelation of the Zn2+ ion within the enzyme's active site, which is essential for its catalytic activity nih.gov.

MMP-2 and MMP-9 (Gelatinases) : Minocycline effectively inhibits the activity of both MMP-2 and MMP-9 nih.gov. It has been shown to be a particularly potent inhibitor of MMP-9 brieflands.comresearchgate.net. In vitro studies have demonstrated a dose-dependent inhibition of MMP-9 activity, with a reported IC50 value of 10.7 µM brieflands.com. At low, clinically relevant concentrations, minocycline appears to be more selective for MMP-9 over MMP-2. Beyond direct enzymatic inhibition, minocycline can also reduce the production and expression of MMP-9 mdpi.com.

MMP-3 (Stromelysin-1) : Minocycline acts as a potent modulator of MMP-3. It is suggested to work through a non-competitive inhibition mechanism, where it binds to the enzyme, induces a conformational change, and diminishes its enzymatic function without directly competing for the active site. Studies have also shown that minocycline treatment can significantly decrease the interleukin-1β (IL-1β)-induced expression of MMP-3 in chondrocyte cells nih.gov.

MMP-7 (Matrilysin) : The effect of minocycline on MMP-7 expression appears to be context-dependent. In a model of spinal cord injury, while transcripts for MMP-7 were elevated post-injury, administration of minocycline did not produce a significant change in these levels.

MMP-13 (Collagenase-3) : In models of osteoarthritis, IL-1β stimulation leads to a significant increase in MMP-13 expression in chondrocytes. Treatment with minocycline has been shown to markedly decrease this IL-1β-induced MMP-13 expression at both the mRNA and protein levels nih.gov.

Target MMPObserved EffectReported IC50Reference
MMP-2Inhibition of enzymatic activityN/A nih.gov
MMP-3Modulation of activity; Decreased expressionN/A nih.gov
MMP-7No significant effect on transcript levels in SCI modelN/A
MMP-9Potent inhibition of enzymatic activity; Decreased production10.7 µM brieflands.com
MMP-13Decreased IL-1β-induced expressionN/A nih.gov

This compound contributes to its anti-inflammatory profile by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. In various models of neuroinflammation, minocycline treatment has been shown to suppress the upregulation of COX-2 expression. This inhibitory action helps to reduce the downstream inflammatory cascade mediated by prostaglandins.

This compound is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a key mediator in inflammatory processes and neurotoxicity. Minocycline has been demonstrated to dose-dependently reduce interleukin-1 (IL-1) stimulated NO production in articular chondrocytes. This effect is achieved through the inhibition of both the mRNA expression and the protein synthesis of iNOS. This action is believed to be a significant mechanism by which minocycline exerts beneficial effects in joint diseases and neurodegenerative conditions.

TargetMode of InhibitionReported IC50Cell Type
iNOSInhibition of mRNA expression69.9 µMBovine Chondrocytes
iNOSInhibition of protein synthesis37.11 µMBovine Chondrocytes

This compound has been found to be a marked inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis. sPLA2 enzymes release arachidonic acid from cell membranes, which is a precursor for various inflammatory mediators. Minocycline's inhibitory effect on sPLA2 is potent and appears to function even in the presence of excess calcium. This suggests the mechanism may involve an interaction with the phospholipid substrate rather than direct competition at the enzyme's calcium-dependent active site.

Enzyme TargetReported IC50Assay Condition
Non-pancreatic sPLA25 µM (2.47 µg/mL)In vitro scooting mode assay
Pancreatic sPLA28 µM (3.95 µg/mL)In vitro scooting mode assay

Ion Channel and Receptor Interactions

Beyond enzyme modulation, this compound directly interacts with ion channels and cellular receptors, contributing to its neuroprotective effects.

Ion Channel Formation : Minocycline has multiple direct effects on mitochondrial functioning. It has been shown to chelate Ca2+ ions and, in a Ca2+-dependent manner, bind to mitochondrial membranes. Crucially, minocycline can decrease the mitochondrial membrane potential by forming ion channels directly in the inner mitochondrial membrane. These channels induce a selective permeability for small ions, leading to a partial uncoupling of mitochondria, which may prevent the induction of the mitochondrial permeability transition, a key event in apoptotic cell death nih.gov. In hippocampal neurons, minocycline has also been shown to block whole-cell inward Na+ currents (by ~20%) and Ca2+ currents (by ~30%) nih.gov.

Receptor Interactions : Minocycline interacts with key neurotransmitter systems, particularly the glutamate system. It has been shown to increase the phosphorylation of the GluR1 subunit of AMPA-type glutamate receptors at both Ser845 and Ser831 sites nih.gov. This phosphorylation promotes the insertion of these receptors into the neuronal membrane surface, which can modulate synaptic strength and plasticity nih.gov. This action may underlie some of minocycline's reported cognitive and antidepressant-like effects. Additionally, minocycline can depress glutamatergic neurotransmission by inhibiting glutamate-evoked elevations in cytosolic Ca2+ and reducing K+-evoked glutamate release from presynaptic terminals nih.gov. There is also evidence that minocycline indirectly interacts with the dopamine (B1211576) system, as it can attenuate the acute release of dopamine induced by stimulants nih.gov.

NMDA Receptor Antagonism

Minocycline has been identified as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal communication. wikipedia.org The NMDA receptor, an ionotropic glutamate receptor, facilitates the transfer of electrical signals between neurons. wikipedia.org Its activation requires the binding of both glutamate and a co-agonist, typically glycine, which opens an ion channel allowing the influx of calcium ions. wikipedia.org

Research indicates that minocycline can attenuate the behavioral changes induced by NMDA receptor antagonists like dizocilpine (MK-801). nih.gov In animal models, pretreatment with minocycline has been shown to significantly reduce hyperlocomotion and deficits in prepulse inhibition caused by dizocilpine. nih.gov Furthermore, in vivo microdialysis studies have revealed that minocycline can inhibit the dizocilpine-induced increase of extracellular dopamine in the frontal cortex and striatum. nih.gov This suggests that minocycline's modulation of NMDA receptor-mediated neurotransmission may contribute to its neuroprotective effects.

Studies have also demonstrated that minocycline can protect neurons from NMDA-induced excitotoxicity by inhibiting microglial activation. researchgate.net Nanomolar concentrations of minocycline were found to be protective in mixed spinal cord cultures exposed to NMDA. researchgate.net This neuroprotective effect is linked to the inhibition of NMDA-induced microglial proliferation and the subsequent release of pro-inflammatory molecules. researchgate.net The protective mechanism of minocycline against NMDA-induced injury is also partly mediated by inhibiting the activation of 5-lipoxygenase (5-LOX). nih.gov

ParameterObservationReference
Effect on Dizocilpine-induced behaviors Attenuated hyperlocomotion and prepulse inhibition deficits. nih.gov
Dopamine Release Inhibited the increase of extracellular dopamine in the frontal cortex and striatum. nih.gov
Neuroprotection Protected neurons against NMDA excitotoxicity by inhibiting microglial activation. researchgate.net
5-LOX Activation Inhibited NMDA-induced 5-lipoxygenase activation. nih.gov
Calcium Influx Modulation

Minocycline has been shown to modulate intracellular calcium levels by affecting its influx from the extracellular space. researchgate.netnih.gov In human T-cells, minocycline attenuates the increase in intracellular calcium that occurs after the depletion of endoplasmic reticulum (ER) calcium stores, a process known as store-operated calcium entry (SOCE). researchgate.net This suggests that minocycline's action is on the influx of extracellular calcium rather than on the release of calcium from intracellular stores. researchgate.net

Further studies in human airway epithelial cells have shown that minocycline inhibits calcium-activated potassium channel-dependent chloride secretion by blocking calcium influx across the basolateral membrane. nih.gov The compound's ability to chelate calcium ions is a key aspect of this modulation. nih.gov The formation of minocycline-Ca2+ complexes can lead to their incorporation into mitochondrial membranes, forming channels that dissipate the mitochondrial membrane potential and prevent further calcium influx into the mitochondria. nih.gov This chelation and subsequent membrane interaction is a critical component of its mechanism for modulating calcium-dependent cellular processes. nih.govplos.org

Cellular ContextMechanism of ActionConsequenceReference
Human T-cellsAttenuates store-operated calcium entry (SOCE).Reduced intracellular calcium increase following ER store depletion. researchgate.net
Human Airway Epithelial CellsBlocks calcium influx across the basolateral membrane.Inhibits Ca2+-activated K+ channel-dependent Cl- secretion. nih.gov
MitochondriaChelates Ca2+ and forms channels in the inner mitochondrial membrane.Dissipates membrane potential, preventing further mitochondrial Ca2+ influx. nih.gov
Voltage-Gated Sodium Channel Inactivation

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. patsnap.comtocris.com Minocycline has been found to potently inhibit both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium currents in rat dorsal root ganglion neurons. nih.gov This inhibition is associated with a depolarizing shift in the voltage of activation. nih.gov Interestingly, while it inhibits the channels, minocycline also slows their inactivation and speeds up the recovery from inactivation. nih.gov This dual action suggests a complex interaction with the channel's gating mechanisms. The ability of minocycline to block these channels suggests a potential peripheral mechanism for its analgesic effects, complementing its central actions on microglia. nih.gov

Channel TypeEffect of MinocyclineIC50 ValueReference
Tetrodotoxin-sensitive Na+ currentsPotent inhibition350 nM nih.gov
Tetrodotoxin-resistant Na+ currentsPotent inhibition410 nM nih.gov

Protein and Gene Expression Regulation

Modulation of Cytokine and Chemokine Production (IL-1β, IL-6, IL-8, IL-10, IL-12, IL-17, TNF-α, MCP-1, CINC-1, CCL-2)

Minocycline exerts significant immunomodulatory effects by regulating the production of a wide array of cytokines and chemokines. nih.govnih.govnih.gov In lipopolysaccharide (LPS)-stimulated human monocytic cells, minocycline has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and the chemokine Interleukin-8 (IL-8) in a dose-dependent manner. nih.gov This inhibition is mediated, at least in part, by the suppression of IκB kinase α/β phosphorylation, a key step in the NF-κB signaling pathway. nih.gov

Studies in various models have demonstrated minocycline's ability to reduce levels of IL-1β and TNF-α. e-century.usfrontiersin.orgnih.gov It has also been shown to decrease the expression of IL-1β, IL-6, and TNF-α in the gingival crevicular fluid of patients with chronic periodontitis. e-century.us In an animal model of Alzheimer's disease, minocycline reversed the increase in IL-1β and TNF-α in the hippocampus.

Regarding other interleukins, minocycline has shown varied effects. While some studies report a decrease in IL-10 levels, others indicate an increase in certain contexts. nih.gov In an animal model of asthma, minocycline was found to reduce the expression of IL-12. Minocycline has also been shown to blunt the deleterious effects of IL-17A in cardiomyocytes. frontiersin.org

Minocycline also modulates chemokines, including Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. It has been shown to block spinal CCL2-induced heat hyperalgesia by inhibiting microglial activation. Information regarding the specific effect of minocycline on CINC-1 (Cytokine-Induced Neutrophil Chemoattractant-1) is not extensively detailed in the reviewed literature, which primarily focuses on other key inflammatory mediators.

Cytokine/ChemokineEffect of MinocyclineExperimental ModelReference
IL-1β DecreaseLPS-stimulated cells, Animal models, Human studies nih.gove-century.usfrontiersin.orgnih.gov
IL-6 DecreaseLPS-stimulated cells, Animal models, Human studies nih.gove-century.usfrontiersin.org
IL-8 DecreaseLPS-stimulated cells nih.gov
IL-10 Variable (Decrease/Increase)Animal models, Human cell studies nih.gov
IL-12 DecreaseAnimal model of asthma
IL-17 Inhibition of deleterious effectsCardiomyocytes frontiersin.org
TNF-α DecreaseLPS-stimulated cells, Animal models, Human studies nih.gove-century.usfrontiersin.orgnih.gov
MCP-1 (CCL2) Blocks induced hyperalgesiaAnimal model
Apoptosis-Related Protein Expression (Bax, Bcl2, Caspase-1, Caspase-3, Cleaved Caspase-3)

Minocycline plays a crucial role in regulating apoptosis by modulating the expression of key proteins involved in programmed cell death. nih.govnih.gov It influences the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. mdpi.com Specifically, minocycline has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio towards cell survival is a key mechanism of its anti-apoptotic effects.

Furthermore, minocycline inhibits the activation of caspases, which are critical executioners of apoptosis. mdpi.comassaygenie.com It has been demonstrated to inhibit the expression of both caspase-1 and caspase-3. nih.govnih.gov In a transgenic mouse model of Huntington's disease, minocycline was found to inhibit the upregulation of caspase-1 and caspase-3 mRNA. nih.gov In a model of LPS-induced cognitive dysfunction, minocycline reduced the expression of NLRP3/Caspase-1. nih.gov By inhibiting caspase-3 activation, minocycline prevents the cleavage of downstream substrates that lead to the dismantling of the cell. The active form, cleaved caspase-3, is a key marker of apoptosis, and its reduction by minocycline treatment further confirms the compound's anti-apoptotic properties. assaygenie.com

Apoptosis-Related ProteinEffect of MinocyclineSignificanceReference
Bax DownregulationReduces pro-apoptotic signaling nih.gov
Bcl-2 UpregulationPromotes cell survival nih.gov
Caspase-1 Inhibition of expression and activationReduces inflammation and pyroptosis nih.govnih.gov
Caspase-3 Inhibition of expression and activationPrevents execution of apoptosis nih.govresearchgate.net
Cleaved Caspase-3 ReductionIndicates decreased apoptosis assaygenie.com
Modulation of eIF4AI Protein Expression

Recent research has identified the translation initiation factor eIF4AI as a novel target of minocycline's action. nih.gov EIF4A is an RNA helicase that unwinds the secondary structure in the 5'-untranslated region of mRNAs, which is a crucial step for the initiation of protein synthesis. nih.gov

Studies have shown that minocycline can increase the protein levels of eIF4AI. nih.gov This effect is thought to contribute to the potentiation of nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells. nih.gov When the expression of eIF4AI was reduced using RNA interference, the minocycline-induced increase in eIF4AI protein was blocked, suggesting a direct link between minocycline and eIF4AI expression. nih.gov This finding suggests that by modulating the levels of a key translation initiation factor, minocycline can influence the synthesis of proteins involved in neuronal growth and differentiation, representing a significant aspect of its non-antibiotic, neuroprotective mechanism. nih.govplos.org

ProteinEffect of MinocyclineCellular Process AffectedReference
eIF4AI Increased protein levelsPotentiation of NGF-induced neurite outgrowth nih.gov
Regulation of Inflammasome Components (NLRP3)

This compound has been shown to exert significant regulatory effects on the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key component of the innate immune system. Activation of the NLRP3 inflammasome leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Research indicates that minocycline can suppress the activation of this pathway, thereby reducing inflammation.

In experimental models of ischemic stroke, minocycline administration attenuated NLRP3 inflammasome signaling. uel.ac.uk Studies using a transient middle cerebral artery occlusion (tMCAO) mouse model demonstrated that minocycline could prevent the activation of microglia and subsequent inflammasome signaling. uel.ac.uk Similarly, in cellular models of oxygen-glucose deprivation/reoxygenation, minocycline pretreatment significantly inhibited the two primary signals required for NLRP3 inflammasome activation in BV2 microglial cells. uel.ac.uk

Further investigations in models of lipopolysaccharide (LPS)-induced neuroinflammation have corroborated these findings. Pretreatment with minocycline was found to effectively reduce the LPS-induced increase in the protein levels of NLRP3, caspase-1, IL-1β, and IL-18 in both mouse models and BV2 microglial cells. nih.gov This suggests that a key non-antibiotic, anti-inflammatory mechanism of minocycline is its ability to inhibit NLRP3-mediated inflammation. nih.gov The suppression of the NLRP3/caspase-1 pathway is a critical element in the neuroprotective effects observed with minocycline treatment. nih.gov

Table 1: Effect of Minocycline on NLRP3 Inflammasome Components in LPS-Treated Mice

Protein Control Group LPS Group LPS + Minocycline Group Finding Source
NLRP3 Baseline Notable Increase Reduced Expression Minocycline effectively reduced the expression of NLRP3. nih.gov
Caspase-1 Baseline Notable Increase Reduced Expression Minocycline effectively reduced the expression of Caspase-1. nih.gov
IL-1β Baseline Notable Increase Reduced Expression Minocycline effectively reduced the expression of IL-1β. nih.gov
IL-18 Baseline Notable Increase Reduced Expression Minocycline effectively reduced the expression of IL-18. nih.gov
Modulation of Iba-1 Expression

Ionized calcium-binding adapter molecule 1 (Iba-1) is a protein specifically expressed in microglia and macrophages and is widely used as a marker for microglial activation. The modulation of Iba-1 expression is a key indicator of the anti-inflammatory effects of minocycline within the central nervous system.

Studies have consistently shown that minocycline can decrease the expression of Iba-1. In a rat model of sepsis, minocycline pretreatment significantly inhibited microglial activation, as measured by Iba-1 expression. acphs.edu Similarly, in aged mice exposed to isoflurane or surgery, which can induce post-operative cognitive impairment, minocycline treatment decreased the expression of Iba-1 in the hippocampus. In models of Complete Freund's Adjuvant (CFA)-induced inflammation, minocycline also reduced the associated increases in spinal Iba-1 expression. mdpi.com This inhibitory effect on Iba-1 suggests that minocycline directly counteracts the inflammatory activation of microglia. By reducing the population and activation state of these immune cells, minocycline mitigates downstream inflammatory damage.

Regulation of Blood-Brain Barrier Associated Proteins (Zonula Occludens-1, Occludin)

The integrity of the blood-brain barrier (BBB) is crucial for maintaining central nervous system homeostasis, and it relies on the proper function of tight junction proteins. This compound has been demonstrated to protect BBB integrity by upregulating the expression of key tight junction proteins, namely Zonula Occludens-1 (ZO-1) and Occludin.

In a rat model of sepsis, a condition known to compromise BBB permeability, pretreatment with minocycline led to an increased expression of both ZO-1 and occludin, which correlated with improved BBB function. acphs.edunih.gov Research on traumatic brain injury (TBI) has produced similar findings. Following TBI in mice, minocycline treatment markedly restored the loss of tight junction proteins, including ZO-1 and Occludin. nih.gov This restoration of tight junction protein expression is a critical mechanism by which minocycline alleviates TBI-induced BBB dysfunction and subsequent brain edema. nih.gov These results indicate that a significant neuroprotective effect of minocycline is its ability to reinforce the physical structure of the BBB.

Table 2: Minocycline's Effect on Blood-Brain Barrier Tight Junction Proteins

Protein Condition Effect of Minocycline Outcome Source
Zonula Occludens-1 (ZO-1) Sepsis Increased expression Improved BBB permeability acphs.edunih.gov
Occludin Sepsis Increased expression Improved BBB permeability acphs.edunih.gov
Zonula Occludens-1 (ZO-1) Traumatic Brain Injury Upregulated expression Alleviated BBB dysfunction nih.gov
Occludin Traumatic Brain Injury Upregulated expression Alleviated BBB dysfunction nih.gov
Modulation of Intracellular Adhesion Molecule 1 (ICAM-1)

Intracellular Adhesion Molecule 1 (ICAM-1) is a cell surface glycoprotein that plays a critical role in inflammation by facilitating the adhesion and transendothelial migration of leukocytes to sites of injury. Evidence suggests that minocycline can modulate inflammatory responses by downregulating the expression of ICAM-1.

In a rat model of ischemic renal injury, treatment with minocycline resulted in a downregulated expression of ICAM-1. nih.gov This reduction in ICAM-1 was associated with a decrease in the number of infiltrating leukocytes, highlighting the anti-inflammatory properties of the compound. nih.gov Further studies in a mouse model of renal ischemia/reperfusion injury confirmed these findings, showing that minocycline administration significantly downregulated the up-regulation of ICAM-1 mRNA and protein expression that typically occurs after such an injury. utppublishing.comnih.gov This effect suggests that minocycline's mechanism for reducing inflammation involves interfering with the signaling cascade that leads to leukocyte recruitment and infiltration. utppublishing.com

Modulation of Mucins (MUC-2) and Trefoil Factors (TFF-3)

Mucin 2 (MUC-2) is the primary structural component of the colonic mucus layer, and Trefoil Factor 3 (TFF-3) is a small peptide co-secreted with MUC-2 by intestinal goblet cells. wjgnet.com Together, they play a crucial role in maintaining mucosal barrier integrity and promoting repair. nih.govwjgnet.com While minocycline has been shown to affect other mucins, such as MUC5AC in conjunctival tissue, direct research specifically detailing the modulation of MUC-2 and TFF-3 by this compound is limited. One study noted that a combination therapy of minocycline and a probiotic resulted in increased MUC-3 expression in a model of colitis, but this does not directly address MUC-2 or the singular effect of minocycline.

Cellular Process Regulation

Autophagy Induction and Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Minocycline has been identified as a modulator of this process, capable of inducing autophagy through specific signaling pathways.

Research has shown that minocycline can induce autophagy by inhibiting the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. In studies using LPS-stimulated THP-1 cells, minocycline's inhibition of mTOR led to enhanced autophagy. This induction of autophagy was subsequently linked to the inhibition of inflammatory cytokine production and cell proliferation, suggesting a novel anti-inflammatory mechanism for minocycline.

Mitochondrial Function and Integrity

Minocycline has been shown to exert significant protective effects on mitochondria, a key organelle in cellular life and death. Its actions are multifaceted, targeting mitochondrial membrane stability, the release of pro-apoptotic factors, and the formation of pores that can trigger cell death.

Minocycline plays a crucial role in the regulation and preservation of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. ane.plnih.govane.pl Studies have shown that minocycline can prevent the dissipation of the mitochondrial transmembrane potential, an effect that may be mediated by its blockade of mitochondrial calcium uptake. nih.gov In models of neurotoxicity, treatment with minocycline has been observed to increase the MMP in hippocampal areas such as the dentate gyrus and cornu ammonis-1 (CA1). ane.plnih.govane.pl Research in a transgenic Drosophila model of Alzheimer's disease also demonstrated that minocycline could reverse the altered mitochondrial function, bringing the reduced MMP closer to normal levels. nih.govacs.org Furthermore, in a model of colistin-induced neurotoxicity, minocycline was found to attenuate the loss of mitochondrial membrane potential in a dose-dependent manner. oup.com Some studies suggest that at certain concentrations, minocycline can cause partial mitochondrial depolarization, which in turn prevents mitochondrial calcium uptake under stress conditions. bohrium.com

Table 1: Effects of Minocycline on Mitochondrial Membrane Potential

Model System Inducing Agent Observed Effect of Minocycline Reference
Isolated Mitochondria Calcium Dissipation of transmembrane potential, blocking calcium uptake nih.gov
Rat Hippocampus Methylphenidate Increased mitochondrial membrane potential ane.plnih.gov
N2a Cells Colistin Attenuated the loss of mitochondrial membrane potential oup.com
Drosophila AD Model Aβ42 Overexpression Improved mitochondrial membrane potential nih.govacs.org
Rat Cerebellar Granules NMDA Caused partial mitochondrial depolarization, preventing Ca2+ uptake bohrium.com

A key mechanism of minocycline's neuroprotective action is its ability to inhibit the release of cytochrome c from the mitochondria into the cytoplasm. pnas.orgnih.govnih.gov This release is a critical step in the intrinsic apoptotic pathway. Minocycline has been shown to directly inhibit this process, which is often mediated by the mitochondrial permeability transition. nih.gov This inhibitory effect has been demonstrated in vivo, in cultured cells, and in isolated mitochondria. nih.gov For instance, in a rat model of spinal cord injury, minocycline significantly lowered cytosolic cytochrome c levels at the injury epicenter. nih.govresearchgate.net A dose-dependent effect was observed, with higher doses effectively reducing cytochrome c release to pre-injury levels. nih.gov Similarly, in cellular models of Huntington's disease and in response to agents like thapsigargin, minocycline was effective at preventing the release of cytochrome c. pnas.orgresearchgate.net This action contributes to its ability to inhibit both caspase-dependent and caspase-independent cell death pathways. pnas.org

Table 2: Research Findings on Minocycline's Inhibition of Cytochrome c Release

Model System Condition/Inducer Key Finding Reference
ALS Mice / Cells / Isolated Mitochondria General Inhibits mitochondrial permeability-transition-mediated cytochrome c release nih.gov
Rat Spinal Cord Injury Model Contusion Injury Dose-dependently lowered cytosolic cytochrome c at the injury epicenter nih.govresearchgate.net
Striatal Cell Model of Huntington's Disease Mutant Huntingtin Inhibited the release of cytochrome c pnas.org
SH-SY5Y Cells Thapsigargin Prevented release of cytochrome c into the cytosol researchgate.net

Minocycline directly targets and inhibits the formation of the mitochondrial permeability transition pore (MPTP), a large, non-selective channel in the mitochondrial membrane. nih.gov The opening of this pore can lead to mitochondrial swelling, rupture, and the release of pro-apoptotic factors like cytochrome c. nih.gov Patch-clamp studies on isolated mitoplasts have revealed that minocycline causes a dose-dependent reduction in the open probability of the MPTP, with an IC50 of 190 nM. nih.gov This inhibitory activity is a key component of its neuroprotective properties. nih.gov By preventing the formation of these pores, minocycline helps maintain mitochondrial integrity and prevents the downstream cascade of events leading to cell death. nih.govacs.org

Minocycline confers neuroprotection by broadly regulating mitochondrial activity and counteracting various forms of mitochondrial dysfunction. ane.plnih.govane.pl In instances of neurotoxicity, it can restore mitochondrial function by increasing the activity of mitochondrial respiratory chain complexes I, II, III, and IV. ane.plnih.gov This leads to improved adenosine triphosphate (ATP) levels and an enhanced total antioxidant capacity within the cell. ane.plnih.govane.pl Studies have demonstrated that minocycline's ability to preserve mitochondrial function is critical to its neuroprotective effects against drug-induced neurodegeneration. ane.pl It also protects against mitochondrial swelling induced by calcium. nih.gov By mitigating mitochondrial dysfunction, minocycline helps prevent the activation of cell death pathways and preserves neuronal health. oup.comnih.gov

Cell Viability and Apoptosis Pathways

Minocycline's influence extends beyond mitochondria to directly impact cellular survival and the biochemical pathways that govern apoptosis, or programmed cell death.

Minocycline exerts significant anti-apoptotic effects across various models of cellular stress and injury. sciresearch.co.krnih.govnih.gov It has been shown to reduce the number of apoptotic cells in both in vitro and in vivo models of traumatic brain injury. nih.govnih.gov This neuroprotective effect is associated with the inhibition of key executioner caspases, such as caspase-3. researchgate.netsciresearch.co.krnih.govnih.gov Mechanistically, minocycline treatment leads to the downregulation of the pro-apoptotic protein BAX and the upregulation of the anti-apoptotic protein BCL-2. nih.govnih.gov In models of intracerebral hemorrhage, minocycline was found to inhibit nerve cell apoptosis by repressing the TRAIL signaling pathway. semanticscholar.org Furthermore, its anti-apoptotic activity is linked to its ability to interact with mitochondria to suppress the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO. oup.com

Table 3: Summary of Minocycline's Anti-Apoptotic Mechanisms and Effects

Model System Key Findings Molecular Changes Reference
Rat Traumatic Brain Injury Model Reduced number of apoptotic cells; improved motor function Downregulated BAX and cleaved caspase-3; upregulated BCL-2 nih.govnih.gov
Neuron/Glia Co-cultures Inhibited LPS-induced apoptotic neuronal cell death Inhibited caspase-3 activation sciresearch.co.kr
N2a Cells (Colistin-induced toxicity) Decreased apoptotic rates Suppressed cytochrome c and Smac/DIABLO release; upregulated Bcl-2 oup.com
Young Mouse Intracerebral Hemorrhage Inhibited nerve cell apoptosis Repressed TRAIL signaling pathway; decreased caspase-3 and TRAIL1, increased Bcl-2 semanticscholar.org
SH-SY5Y Cells (Thapsigargin-induced) Inhibited cell death Inhibited caspase-9 and caspase-3 activation researchgate.net

Neuroinflammation and Glial Cell Modulation

This compound exerts significant influence over the cellular mediators of neuroinflammation, primarily through its interaction with glial cells such as microglia and astrocytes. Its mechanisms extend beyond simple anti-inflammatory action to involve the nuanced modulation of glial phenotype and function, which in turn impacts the survival of adjacent neurons.

Microglial Activation and Morphology (M1/M2 polarization)

This compound is recognized for its potent ability to inhibit microglial activation, with a notable selectivity in its effects on microglial polarization. nih.govelsevierpure.comnih.gov Microglia, the resident immune cells of the central nervous system, can exist on a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. nih.govelsevierpure.comnih.gov Research demonstrates that minocycline selectively inhibits the polarization of microglia toward the pro-inflammatory M1 state, while having little to no effect on the M2 phenotype. nih.govresearchgate.net

In a mouse model of amyotrophic lateral sclerosis (ALS), administration of minocycline was found to attenuate the expression of M1 markers during the progressive disease phase but did not affect the transient increase in M2 markers observed in the early phase. nih.govelsevierpure.comresearchgate.net This selective inhibition has been confirmed in in-vitro studies using primary cultured microglia stimulated with lipopolysaccharide (LPS) to induce M1 polarization or interleukin-4 (IL-4) to induce M2 polarization. nih.govelsevierpure.comresearchgate.net

The mechanism underlying this selective inhibition is linked to the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govelsevierpure.com Minocycline was shown to inhibit the upregulation of NF-κB in LPS-stimulated microglia, a key step in the induction of the M1 phenotype. nih.govelsevierpure.comresearchgate.net Conversely, stimulation with IL-4 (promoting M2) did not induce NF-κB upregulation, providing a basis for minocycline's selective action. nih.govelsevierpure.com Further mechanistic insights suggest that minocycline's effects on microglial polarization may also be mediated through the activation of SIRT1, which can reduce neuroinflammatory responses and promote a shift toward the M2 phenotype. aging-us.com Additionally, minocycline has been shown to inhibit the activation of the STAT3 pathway in microglia, which is involved in the expression of pro-inflammatory cytokines. nih.gov

Table 1: Effect of Minocycline on Microglial Polarization Markers

Polarization State Marker Effect of Minocycline Administration Mechanism of Action
M1 (Pro-inflammatory) TNF-α, IL-1β, CD68, CD86 Attenuated/Inhibited Inhibition of NF-κB and STAT3 upregulation
M2 (Anti-inflammatory) IL-4, IL-10, Arginase-1, CD206 No significant effect M2 polarization is largely NF-κB independent
Astrocyte Reactivity

Minocycline also modulates the activity of astrocytes, another critical glial cell type involved in the neuroinflammatory response. In various models of central nervous system injury, including ischemic stroke and neurodegenerative disorders, minocycline has been shown to reduce astrogliosis, the process of astrocyte activation and proliferation that can lead to glial scarring. researchgate.net Studies have indicated that minocycline treatment can inhibit astrocyte reactivity, which may contribute to its neuroprotective effects. researchgate.net However, the effects can be complex; one study using organotypic spinal cord cultures found that early treatment with high concentrations of minocycline resulted in an altered, peripheral distribution of astrocytes covering the culture surface. nih.gov This suggests that the impact on astrocyte morphology and function may be dependent on the specific context and concentration of the compound.

Impact on Neuronal Cell Survival

The modulation of glial cells by minocycline has direct consequences for neuronal viability. By suppressing the pro-inflammatory M1 microglial phenotype and reducing astrocyte reactivity, minocycline helps to create a less hostile microenvironment for neurons. Research has demonstrated that minocycline can protect against neuronal apoptosis in models of traumatic brain injury (TBI). nih.gov Mechanistically, minocycline treatment was found to significantly downregulate pro-apoptotic proteins such as BAX and cleaved caspase-3, while upregulating the anti-apoptotic protein BCL-2. nih.gov This anti-apoptotic action contributes to improved neuronal survival and better functional outcomes following injury. nih.gov

However, it is important to note that the effect on neuronal survival can be influenced by dosage and duration of treatment. Some research has indicated that prolonged administration or high concentrations of minocycline can be deleterious to motor neuron survival in organotypic spinal cord cultures, suggesting that its neuroprotective effects may be dose-dependent. nih.gov

Immunomodulation of Lymphocytes and Macrophages

Beyond the central nervous system, this compound demonstrates immunomodulatory properties by directly influencing the function of peripheral immune cells, including T-cells and macrophages.

T-Cell Proliferation and Activation Suppression

Minocycline has been shown to suppress the activation and proliferation of CD4+ T-cells, which are key players in the adaptive immune response. nih.gov This suppressive effect is not due to a general toxicity but rather a specific molecular mechanism. The primary target of minocycline in this context is the nuclear factor of activated T-cells (NFAT) transcription factor family. nih.gov

Research indicates that minocycline selectively impairs NFAT-mediated transcriptional activation. nih.gov It achieves this by promoting the phosphorylation of the NFAT1 isoform, which prevents its translocation into the nucleus where it would normally activate genes required for T-cell activation and proliferation. nih.gov This is accomplished through a dual mechanism: minocycline enhances the activity of the NFAT kinase GSK3 and simultaneously reduces the influx of extracellular calcium (Ca2+), both of which facilitate the phosphorylation and subsequent inactivation of NFAT1. nih.gov

Table 2: Mechanistic Steps in Minocycline-Induced T-Cell Suppression

Step Cellular Event Effect of Minocycline Consequence
1 Intracellular Calcium Flux Attenuates Ca2+ influx Reduces calcineurin activation
2 GSK3 Kinase Activity Enhances GSK3 activity Promotes NFAT1 phosphorylation
3 NFAT1 Nuclear Translocation Reduces nuclear translocation Prevents binding to target genes
4 T-Cell Function Suppression of activation markers (CD25, HLADR) and proliferation Attenuation of the adaptive immune response
Monocyte-Macrophage Differentiation and Polarization

Minocycline also exerts a direct influence on the differentiation of monocytes into macrophages and their subsequent polarization. In in-vitro models using human monocytes, minocycline was found to interrupt cellular adhesion during phorbol 12-myristate 13-acetate (PMA)-induced differentiation. uel.ac.uk This was accompanied by a significant decrease in the expression of the M1-associated marker CD86 and an increase in the M2-associated marker CD163. uel.ac.uk

When administered to already polarized macrophages, minocycline significantly reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in M1-phenotype macrophages. uel.ac.uk The anti-inflammatory effects on monocytes challenged with LPS involve the inhibition of multiple signaling pathways. Minocycline has been shown to reduce the activation of p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor-kappa B (NF-κB), while simultaneously stimulating the protective phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov Furthermore, novel mechanisms for its anti-inflammatory action in human monocytes include the abrogation of LPS-stimulated LOX-1, LITAF, and Nur77 pathways. nih.gov

Monocyte Recruitment Modulation

This compound has demonstrated significant effects on the activation and migration of monocytes, key cells involved in the inflammatory response. Research indicates that the neuroprotective effects of minocycline include the reduction of monocyte activation, trafficking, and subsequent recruitment into brain tissue nih.gov. In studies involving lipopolysaccharide (LPS)-challenged human monocytes, minocycline was found to significantly reduce the inflammatory response, including the transcription and release of pro-inflammatory cytokines nih.gov.

In models of Simian Immunodeficiency Virus (SIV)-induced neuroAIDS, minocycline treatment led to a decrease in pro-inflammatory monocyte populations (CD14+CD16+ and CD14loCD16+) nih.govresearchgate.net. This was accompanied by a reduced expression of several surface receptors critical for cell trafficking and activation, such as CD11b, CD163, CD64, CCR2, and HLA-DR nih.gov. By down-regulating these receptors, particularly the chemokine receptor CCR2, minocycline may disrupt the signaling pathways that guide these activated monocytes into the central nervous system nih.gov. These findings suggest that minocycline's therapeutic actions are, in part, attributable to its ability to inhibit the trafficking of highly invasive inflammatory cells into vulnerable tissues nih.gov.

Effect of Minocycline on Monocytes Finding Model System
Activation & RecruitmentReduced monocyte activation, trafficking, and recruitment into the brain nih.gov.In vivo and in vitro models
Pro-inflammatory SubsetsDecreased numbers of circulating pro-inflammatory CD14+CD16+ and CD14loCD16+ monocytes nih.gov.SIV-infected rhesus macaques
Surface Receptor ExpressionReduced expression of CD11b, CD163, CD64, CCR2, and HLA-DR on monocytes nih.gov.SIV-infected rhesus macaques
Inflammatory ResponseDecreased LPS-induced transcription and release of TNF-α, IL-6, and PGE2 nih.gov.LPS-stimulated human monocytes

Oxidative Stress Pathways

This compound exerts considerable influence over pathways related to oxidative stress, acting through multiple mechanisms to restore cellular redox balance.

Reactive Oxygen Species (ROS) Scavenging

Minocycline has been identified as a potent scavenger of free radicals, an activity that contributes to its neuroprotective effects researchgate.net. Studies have demonstrated its direct chemical interaction with and scavenging of reactive oxygen species nih.gov. In particular, minocycline is a direct and specific scavenger of peroxynitrite (ONOO⁻), a potent and damaging ROS nih.gov. This scavenging activity occurs at pharmacologically relevant, low micromolar concentrations nih.gov.

The radical scavenging potency of minocycline has been compared to that of well-known antioxidants. One study found its scavenging ratio to be 96.1%, which was higher than that of ascorbic acid (84.2%) nih.gov. This direct antioxidant activity may be a key component of its protective effects in various models of neuronal injury researchgate.net. In cultures of human melanocytes, pretreatment with minocycline significantly decreased the amount of ROS generated by oxidative stressors like hydrogen peroxide and UVA radiation nih.govresearchgate.net.

ROS Scavenging Activity of Minocycline Observation
Target ROSDirectly scavenges peroxynitrite (ONOO⁻) nih.gov.
Potency ComparisonScavenging ratio (96.1%) higher than ascorbic acid (84.2%) in one study nih.gov.
Cellular EffectPretreatment significantly decreased ROS levels in melanocytes exposed to H₂O₂ or UVA radiation nih.gov.
Lipid Peroxidation Attenuation (Malondialdehyde (MDA) reduction)

Minocycline effectively attenuates lipid peroxidation, a key process in oxidative cell damage. This is often measured by the reduction of malondialdehyde (MDA), a primary byproduct of lipid peroxidation. In cortical cell cultures exposed to iron-induced toxicity, minocycline treatment prevented the expected increase in MDA levels, indicating a halt to lipid breakdown nih.gov. Similarly, in a Drosophila melanogaster model where oxidative stress was induced by manganese, minocycline treatment led to a significant decrease in mitochondrial MDA levels nih.gov. These findings highlight minocycline's capacity to protect cellular membranes from oxidative degradation.

Effect of Minocycline on MDA Levels Model System Result
Iron-Induced NeurotoxicityCortical cell cultures treated with ferrous sulfate (B86663) nih.gov.Prevented the increase in malondialdehyde nih.gov.
Manganese-Induced ToxicityDrosophila melanogaster nih.gov.Decreased mitochondrial MDA levels by 34.72% in one treatment group nih.gov.
Endogenous Antioxidant Enzyme Activity (SOD, Catalase, GPx)

Minocycline has been shown to modulate the activity of the body's primary endogenous antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). In a rat model of cerebral ischemia-reperfusion, treatment with minocycline resulted in a significant increase in the hippocampal activity of catalase, GPx, and SOD researchgate.net.

In studies on human melanocytes, minocycline proportionally increased the activity of SOD and CAT nih.gov. The activity of GPx was also raised in the presence of 10 µM minocycline nih.gov. Further research has demonstrated that pre-treating mesenchymal stem cells with minocycline up-regulates the expression of several antioxidant genes, including superoxide dismutase and glutathione peroxidase, particularly under conditions of oxidative stress . This enhancement of the cell's natural antioxidant defense system is a key aspect of minocycline's protective mechanism .

Enzyme Effect of Minocycline Model System
Superoxide Dismutase (SOD)Increased activity nih.govresearchgate.net.Rat hippocampus, Human melanocytes
Catalase (CAT)Increased activity nih.govresearchgate.net.Rat hippocampus, Human melanocytes
Glutathione Peroxidase (GPx)Increased activity nih.govresearchgate.net.Rat hippocampus, Human melanocytes
Glutathione (GSH) Levels Modulation

Minocycline influences the levels of glutathione (GSH), a critical intracellular antioxidant. Research has shown that minocycline can prevent the depletion of GSH in neurons subjected to peroxynitrite-induced stress nih.gov. However, its effect can be complex. In one study on melanocytes, minocycline alone was observed to decrease the baseline level of reduced thiols, including GSH nih.gov. Conversely, when the cells were pretreated with minocycline before being exposed to oxidative insults like hydrogen peroxide or UVA radiation, there was a significant increase in the number of cells maintaining a high level of reduced thiols nih.gov. This suggests that minocycline may prime the cellular antioxidant system, enhancing its resilience against subsequent oxidative challenges.

Iron Toxicity Attenuation and Chelation Capacity

A significant non-antibiotic mechanism of minocycline is its ability to chelate iron and mitigate iron-induced toxicity. This property is crucial in conditions like intracerebral hemorrhage, where iron overload contributes to brain injury nih.gov. In vitro studies have confirmed that minocycline chelates iron, with an activity that can exceed the standard chelator deferoxamine at concentrations below 100 μM nih.gov.

Preclinical Research Models and Methodologies

In Vitro Model Systems

In vitro models are fundamental in preclinical research, providing controlled environments to investigate the direct cellular and molecular effects of compounds like minocycline (B592863). These systems have been pivotal in understanding its mechanisms of action across various cell types and biological processes.

A variety of established cell lines have been employed to study the effects of minocycline in different pathological contexts.

THP-1: This human monocytic leukemia cell line is a widely used model to study immune responses. In studies involving lipopolysaccharide (LPS)-stimulated THP-1 cells, minocycline has been shown to inhibit the release of pro-inflammatory cytokines. nih.gov

Caco-2: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal epithelial barrier. While direct studies on minocycline disulfate's effects on Caco-2 cells are not extensively detailed in the provided search results, this cell line is crucial for studying drug absorption and intestinal permeability, which are relevant to the oral administration of any therapeutic agent.

RAW 264.7: This murine macrophage-like cell line is frequently used in inflammation research. Studies have utilized RAW 264.7 cells to demonstrate that minocycline can inhibit the expression of inducible nitric oxide synthase (iNOS) protein in a dose-dependent manner when stimulated with LPS. researchgate.net

PC12: Derived from a rat pheochromocytoma, the PC12 cell line is a valuable tool for neurobiological research. In models of oxygen-glucose deprivation and reoxygenation (OGD/R), minocycline has demonstrated neuroprotective effects by promoting neurite outgrowth. nih.gov Furthermore, research has shown that minocycline can protect PC12 cells from TNF-α-mediated neuronal death by reducing the expression of cleaved caspase-3 and intracellular reactive oxygen species (ROS). nih.gov

N2a (Neuro-2a): This mouse neuroblastoma cell line is another important model in neuroscience.

BV2: The BV2 cell line is an immortalized murine microglial cell line widely used to study neuroinflammation.

Cell LineResearch FocusKey Findings with MinocyclineCitations
THP-1ImmunomodulationInhibited the release of pro-inflammatory cytokines in LPS-stimulated cells. nih.gov
RAW 264.7InflammationDose-dependently inhibited LPS-induced iNOS protein expression. researchgate.net
PC12NeuroprotectionPromoted neurite outgrowth in an OGD/R model and protected against TNF-α-mediated cell death. nih.govnih.gov

Primary cell cultures, derived directly from animal tissues, offer a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Cardiac Cells: Preclinical studies have utilized primary cultures of rat cardiac myocytes to investigate the cardioprotective effects of minocycline. In a simulated ischemia-reperfusion injury model, minocycline was shown to protect cardiac myocytes from cell death. nih.gov

Organotypic cultures maintain the three-dimensional structure of tissues, providing a more complex in vitro system to study cellular interactions.

Spinal Cord Cultures: Ex vivo spinal cord slice cultures have been used to model West Nile Virus (WNV) infection. In this model, minocycline treatment was found to reduce the expression of genes associated with proinflammatory microglial activation and increase the expression of anti-inflammatory genes, leading to increased survival of neurons, microglia, and astrocytes. asm.org

Co-culture systems, where two or more different cell types are grown together, are valuable for studying intercellular communication and the effects of a compound on these interactions. These systems are particularly relevant for understanding the complex cellular dynamics in tissues like the central nervous system.

A range of molecular and biochemical assays are essential for dissecting the specific mechanisms through which minocycline exerts its effects.

ELISA (Enzyme-Linked Immunosorbent Assay): This technique has been widely used to quantify the levels of cytokines and other proteins in cell culture supernatants and tissue homogenates. For instance, ELISA has been employed to measure the reduction of pro-inflammatory cytokines in cell cultures and animal models of rosacea treated with minocycline. nih.govnih.gov

Western Blotting: Western blotting is a key technique for detecting and quantifying specific proteins. It has been used to demonstrate minocycline's ability to reduce the expression of inflammatory mediators such as TLR4, NF-κB, TNF-α, and COX-2 in a rat model of neuroinflammation. nih.gov In other studies, it has been used to analyze the expression of proteins involved in apoptosis and cellular stress. researchgate.net

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): RT-qPCR is used to measure gene expression levels. Studies have utilized this technique to show that minocycline treatment can abrogate the diabetes-induced increases in mRNA expression of TNF-α and IL-1β in the retina. diabetesjournals.org It has also been used to analyze the expression of genes related to inflammation in human peripheral blood mononuclear cells. nih.govtandfonline.com

Proteome Analysis: Proteomic studies provide a broad overview of the protein changes in a biological system in response to a treatment. In a mouse model of tauopathy, proteomic analysis of brain tissue revealed that minocycline treatment significantly reduced the levels of several inflammatory factors. nih.gov

Pull-down Assays: These assays are used to identify protein-protein or drug-protein interactions. A significant finding from a pull-down assay coupled with mass spectrometry identified the tyrosine-protein kinase LYN as a direct binding target of minocycline in colorectal cancer cells. ijbs.com Another study utilized pull-down assays to investigate the direct interaction between minocycline and p47phox, a subunit of the NADPH oxidase-2 (NOX2) complex, in PC12 cells. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects, efficacy, and potential therapeutic applications of minocycline in a whole-organism context. A variety of rodent models have been used to study its effects in different diseases.

Mouse Models: Mice are extensively used in preclinical research. For instance, in a mouse model of tauopathy, an aspect of Alzheimer's disease, minocycline treatment was shown to reduce cortical astrocytosis and the levels of several pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net In a model of diabetic retinopathy, minocycline reduced microglial activation and the expression of inflammatory mediators. diabetesjournals.org BALB/c mice have been used to create a rosacea-like inflammation model where minocycline suppressed the dermal infiltration of inflammatory cells and reduced the expression of inflammatory cytokines. nih.govnih.gov

Rat Models: Rats are another common animal model. In a rat model of neuroinflammation induced by lipopolysaccharide (LPS), minocycline was found to decrease the expression of key inflammatory proteins in the medial prefrontal cortex. nih.gov Sprague-Dawley rats have been used in models of cardiac ischemia-reperfusion injury, where minocycline demonstrated cardioprotective effects. nih.gov

Pig Models: A preclinical pig model was used to study the pharmacokinetics and pharmacodynamics of minocycline in the gut, providing insights into its activity against intestinal Enterobacterales. frontiersin.org

Animal ModelDisease/Condition StudiedKey Findings with MinocyclineCitations
MouseTauopathy (Alzheimer's Disease Model)Reduced cortical astrocytosis and levels of pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net
MouseDiabetic RetinopathyReduced microglial activation and expression of inflammatory mediators. diabetesjournals.org
MouseRosacea-like InflammationSuppressed dermal infiltration of inflammatory cells and reduced inflammatory cytokine expression. nih.govnih.gov
RatNeuroinflammationDecreased expression of inflammatory proteins in the medial prefrontal cortex. nih.gov
RatCardiac Ischemia-ReperfusionDemonstrated cardioprotective effects. nih.gov
PigGut Microbiota InteractionCharacterized the link between systemic and gut exposure and its activity against intestinal Enterobacterales. frontiersin.org

Neurodegenerative Disease Models

The neuroprotective effects of minocycline have been a significant area of research, with numerous studies utilizing models that replicate the pathological hallmarks of various neurodegenerative disorders.

Transgenic models, which involve the genetic modification of animals to express disease-causing genes, have been instrumental in understanding the mechanisms of neurodegeneration and evaluating potential therapies like minocycline.

Alzheimer's Disease (AD): In the Tg-SwDI mouse model, which exhibits cerebral microvascular amyloid-β (Aβ) deposition, minocycline treatment was found to reduce the number of activated microglial cells and levels of the pro-inflammatory cytokine IL-6. frontiersin.org While it did not alter cerebral Aβ accumulation, it did improve behavioral deficits. frontiersin.org Another study using young, pre-plaque McGill-Thy1-APP mice, which accumulate intracellular Aβ oligomers, showed that minocycline corrected the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2. nih.gov In the htau mouse model, which develops tau pathology, minocycline treatment reduced the activation of cortical astrocytes and lowered the levels of several pro-inflammatory mediators, including various chemokines and interleukins. mdpi.com

Huntington's Disease (HD): The R6/2 transgenic mouse model of Huntington's disease has been used to demonstrate the neuroprotective effects of minocycline, which were associated with the inhibition of caspases 1 and 3. nih.gov However, some studies have reported conflicting results, with one showing no benefit in the R6/2 model. nih.gov

Amyotrophic Lateral Sclerosis (ALS): In mice expressing a mutant superoxide (B77818) dismutase (SOD1), a model for human ALS, administration of minocycline delayed the onset of motor neuron degeneration, slowed the decline in muscle strength, and increased longevity. researchgate.netmdpi.com This was accompanied by reduced microglial activation in the spinal cord. researchgate.netmdpi.com Specifically, in SOD1(G37R) mice, minocycline treatment delayed disease progression. researchgate.netnih.gov The G93A mouse model for familial ALS also showed delayed disease onset and extended survival with minocycline treatment. taconic.com

Neurodegenerative DiseaseTransgenic ModelKey Findings with Minocycline TreatmentReference
Alzheimer's DiseaseTg-SwDI miceReduced activated microglia and IL-6 levels; improved behavioral deficits. frontiersin.org
Alzheimer's DiseaseMcGill-Thy1-APP miceCorrected upregulation of iNOS and cyclooxygenase-2 in pre-plaque stage. nih.gov
Alzheimer's Diseasehtau miceReduced cortical astrocyte activation and levels of pro-inflammatory mediators. mdpi.com
Huntington's DiseaseR6/2 miceInhibition of caspase 1 and 3; conflicting reports on efficacy. nih.govnih.gov
Amyotrophic Lateral SclerosisSOD1(G37R) miceDelayed motor neuron degeneration, muscle strength decline, and increased longevity; reduced microglial activation. researchgate.netmdpi.comnih.gov
Amyotrophic Lateral SclerosisG93A miceDelayed disease onset and extended survival. taconic.com

Toxin-induced models are widely used to mimic specific aspects of neurodegenerative diseases by administering neurotoxins that cause selective neuronal damage.

Parkinson's Disease (PD): The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a well-established paradigm for studying PD. Minocycline has been shown to prevent the MPTP-induced degeneration of dopamine (B1211576) neurons in the substantia nigra and block the depletion of striatal dopamine. nih.govosti.gov These protective effects are associated with reduced expression of iNOS and caspase 1. nih.gov Similarly, in the 6-hydroxydopamine (6-OHDA) model, minocycline has demonstrated neuroprotective effects. osti.govnih.gov It has been shown to block 6-OHDA-induced neurotoxicity and free radical production in cultured cerebellar granule neurons. aging-us.com However, some studies have reported deleterious effects of minocycline in toxic models of PD. nih.gov

Neuroinflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a robust inflammatory response in the brain. Minocycline has been shown to attenuate LPS-induced neuroinflammation by reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.govidsociety.org It also mitigates sickness behavior and anhedonia associated with LPS-induced neuroinflammation. nih.gov In rat models, minocycline improved learning and memory impairments caused by LPS, which was associated with reduced activation of microglia and astrocytes in the hippocampus. Studies in BV2 microglial cells have shown that minocycline can inhibit the LPS-induced activation of the NLRP3/caspase-1 pathway.

Glutamate Toxicity: Glutamate-induced excitotoxicity is a common pathway of neuronal death in many neurodegenerative diseases. Minocycline has been shown to protect neurons against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in mixed spinal cord cultures. This protection is linked to the inhibition of microglial activation and the subsequent release of inflammatory mediators. Minocycline can also depress glutamatergic neurotransmission and calcium signaling in hippocampal neurons, which may contribute to its neuroprotective effects.

Disease/ConditionToxin-Induced ModelKey Findings with Minocycline TreatmentReference
Parkinson's DiseaseMPTPPrevents dopaminergic neurodegeneration and striatal dopamine depletion; reduces iNOS and caspase 1 expression. nih.govosti.gov
Parkinson's Disease6-OHDANeuroprotective effects; blocks neurotoxicity and free radical production. osti.govnih.govaging-us.com
NeuroinflammationLPSAttenuates neuroinflammation, sickness behavior, and anhedonia; reduces pro-inflammatory cytokines and microglial activation. nih.govidsociety.org
Glutamate ToxicityNMDAProtects against excitotoxicity by inhibiting microglial activation and depressing glutamatergic neurotransmission.

Acute Neurological Injury Models

Minocycline's potential therapeutic benefits have also been explored in models of acute neurological injury, where secondary injury cascades involving inflammation and apoptosis play a crucial role.

Middle Cerebral Artery Occlusion (MCAO): The MCAO model is a widely used method to simulate ischemic stroke. Numerous studies have demonstrated the neuroprotective effects of minocycline in this model, showing a reduction in infarct volume and improvement in neurological function. frontiersin.orgnih.gov Minocycline has been found to promote axonal regeneration and neurological function recovery, potentially by inhibiting the expression of repulsive guidance molecule A (RGMa). aging-us.com

The effects of minocycline in neonatal hypoxic-ischemic brain injury models have yielded conflicting results. While some studies in rat models have shown that minocycline can ameliorate brain injury and offer protection to pre-oligodendrocytes, other studies using mouse models have reported that minocycline can exacerbate the injury. mdpi.comnih.govnih.gov The reasons for these species-specific differences are not yet fully understood. nih.gov

Inflammatory Disease Models

Given its anti-inflammatory properties, minocycline has been investigated in various models of peripheral inflammatory diseases.

Inflammatory Bowel Disease (IBD):

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis: In this model, which mimics ulcerative colitis, both prophylactic and therapeutic treatment with minocycline has been shown to significantly attenuate the severity of colitis in mice. frontiersin.orgnih.gov This includes reduced body weight loss, improved colonic histology, and decreased expression of iNOS, pro-inflammatory cytokines, and matrix metalloproteinases (MMPs). nih.govresearchgate.net Minocycline was also found to restore normal epithelial permeability and reverse changes in the gut microbiota profile. researchgate.net

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model, which shares features with Crohn's disease, has also been used to demonstrate the anti-inflammatory effects of minocycline. nih.govosti.gov In mice, minocycline ameliorated the severity of TNBS-induced colitis by reducing the mortality rate and inhibiting the expression of pro-inflammatory cytokines in colonic tissues. nih.gov

Sepsis:

Lipopolysaccharide (LPS)-Induced Sepsis: In this model of systemic inflammation, minocycline has been shown to mitigate sepsis-induced neuroinflammation and accelerate recovery in mice. nih.gov Pre-treatment with minocycline dose-dependently reduced brain inflammation and oxidative stress. nih.gov

Cecal Ligation and Puncture (CLP): The CLP model is considered a more clinically relevant model of sepsis. In CLP-induced septic mice, minocycline has been shown to prevent the impairment of hippocampal long-term potentiation, a measure of synaptic plasticity. nih.gov It has also been reported to prevent oxidative stress and the production of inflammatory cytokines in this model. nih.gov

Inflammatory DiseaseModelKey Findings with Minocycline TreatmentReference
Inflammatory Bowel DiseaseDSS-Induced ColitisAttenuated colitis severity, improved histology, reduced pro-inflammatory markers, and restored epithelial permeability. frontiersin.orgnih.govresearchgate.net
Inflammatory Bowel DiseaseTNBS-Induced ColitisAmeliorated colitis severity, reduced mortality, and inhibited pro-inflammatory cytokine expression. nih.govosti.gov
SepsisLPS-InducedMitigated neuroinflammation, accelerated recovery, and reduced brain inflammation and oxidative stress. nih.gov
SepsisCecal Ligation and Puncture (CLP)Prevented impairment of hippocampal long-term potentiation and reduced oxidative stress and inflammatory cytokine production. nih.govnih.gov

Pain Models (e.g., Neuropathic Pain, Nociceptive Pain)

This compound has been extensively investigated in preclinical animal models to evaluate its potential effects on various pain states, particularly neuropathic and nociceptive pain. These studies primarily focus on its interaction with neuroinflammatory processes, which are considered crucial in the development and maintenance of chronic pain.

Neuropathic Pain

Neuropathic pain arises from a lesion or disease affecting the somatosensory nervous system. Animal models that mimic these conditions are crucial for understanding the underlying mechanisms and for testing potential therapeutic agents. Minocycline's primary investigated mechanism in these models is the inhibition of microglial activation. nih.gov When nerves are injured, microglia in the central nervous system become activated and release pro-inflammatory cytokines, which contribute to central sensitization and pain persistence. nih.govresearchgate.net Minocycline is thought to attenuate this response, thereby reducing pain behaviors. nih.gov

Preclinical evidence suggests that minocycline may be effective in various neuropathic pain models:

Nerve Injury Models: In models such as sciatic nerve ligation, minocycline has been shown to prevent the development of mechanical allodynia (pain from a non-painful stimulus) when administered before the injury. medcentral.com In a rat model of spinal cord injury (SCI), long-term administration of minocycline demonstrated a significant reduction in below-level mechanical allodynia and above-level hyperalgesia (exaggerated pain response). acs.org This effect on mechanical allodynia was sustained even after a ten-day washout period. acs.org

Chemotherapy-Induced Neuropathic Pain (CINP): Some animal studies have indicated a positive effect of minocycline in reducing pain associated with chemotherapy agents. nih.govresearchgate.net

Diabetic Neuropathy: Minocycline has shown efficacy in controlling pain in animal models of diabetic neuropathy. nih.govresearchgate.net In a rat model of painful diabetic neuropathy, minocycline was found to alleviate nociceptive responses. researchgate.net

The following table summarizes findings from representative preclinical studies on minocycline in neuropathic pain models.

Pain ModelAnimal SpeciesKey Findings
Spinal Cord Injury (Contusion)RatSignificant reduction in mechanical allodynia and hyperalgesia; effects were sustained after treatment withdrawal. acs.org
Sciatic Nerve LigationRatPreemptive administration prevented the development of neuropathic pain behaviors. nih.gov
Painful Diabetic NeuropathyRatAlleviated nociceptive responses, such as mechanical allodynia and hyperalgesia. researchgate.net
Chemotherapy-Induced NeuropathyMousePrevented the development of mechanical allodynia in models using vincristine. researchgate.net

Nociceptive Pain

Nociceptive pain is caused by the stimulation of peripheral nociceptors in response to tissue injury or inflammation. Research into minocycline's role in nociceptive pain often overlaps with its anti-inflammatory properties. In a mouse model of colitis, preemptive treatment with minocycline markedly reduced histological features of intestinal inflammation and was associated with a decrease in ongoing visceral pain and referred hyperalgesia. science.gov This suggests that by mitigating the inflammatory response, minocycline can indirectly affect the nociceptive signals that lead to the sensation of pain. science.gov

Behavioral Assays in Animal Models (e.g., Morris Water Maze, Y-maze, Elevated Plus Maze, climbing/jumping assays)

Behavioral assays in animal models are critical for assessing the cognitive and affective-like effects of compounds. This compound has been evaluated in several such assays to determine its impact on learning, memory, and anxiety-like behaviors, often in the context of neuroinflammatory or neurodegenerative disease models.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test for spatial learning and memory. Studies have shown that minocycline can improve performance in this task under various conditions of cognitive impairment.

In aged mice, which naturally exhibit cognitive decline, minocycline treatment significantly improved the acquisition phase of the MWM test, with performance becoming comparable to that of younger adult mice.

In a rat model where memory deficit was induced by intracerebroventricular streptozotocin, chronic treatment with minocycline significantly prevented the increase in escape latency time to find the hidden platform.

Similarly, in a rat model of post-traumatic stress disorder (PTSD), minocycline treatment reversed impairments in learning and memory function observed in the MWM test.

Pretreatment with minocycline was also found to improve spatial learning and memory ability in adult rats that had been exposed to midazolam as neonates.

Y-Maze

The Y-maze is used to assess spatial working memory by measuring a rodent's tendency to explore novel arms of the maze, a behavior known as spontaneous alternation. In a mouse model where cognitive impairment was induced by lipopolysaccharide (LPS), minocycline treatment was shown to significantly increase the percentage of spontaneous alternations compared to the LPS-treated group, indicating an improvement in working memory.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a standard assay for measuring anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. In a mouse model of sleep deprivation, which can induce mood alterations, minocycline was found to attenuate anxiety-like behaviors. In a rat model of PTSD, minocycline treatment also reversed anxiety-like behaviors induced by stress protocols, as measured by performance in the EPM.

Climbing/Jumping Assays

Climbing and jumping assays are used to evaluate locomotor function and motor deficits, particularly in models of neurodegenerative diseases. A study using a Drosophila (fruit fly) model of Alzheimer's disease, where the overexpression of Aβ42 protein leads to progressive locomotor impairment, utilized these assays. nih.gov

Climbing Assay: Transgenic flies showed a significant locomotion deficit. However, after 30 days of exposure to minocycline, the flies demonstrated a significant enhancement in climbing behavior compared to untreated transgenic flies. nih.gov

Jumping Assay: A similar decline in performance was seen in the jumping ability of the transgenic flies. Minocycline exposure had a significant mitigating effect on this jumping behavior. nih.gov

The table below summarizes the findings from these key behavioral assays.

Behavioral AssayAnimal ModelConditionKey Findings on Minocycline's Effect
Morris Water Maze Aged MiceAge-related cognitive declineImproved acquisition of the spatial task.
Morris Water Maze RatStreptozotocin-induced memory deficitPrevented the increase in escape latency.
Y-Maze MouseLipopolysaccharide-induced cognitive impairmentIncreased spontaneous alternation, improving working memory.
Elevated Plus Maze RatPost-traumatic stress disorder modelReversed stress-induced anxiety-like behaviors.
Climbing Assay DrosophilaAlzheimer's disease model (Aβ42 overexpression)Significantly enhanced climbing performance. nih.gov
Jumping Assay DrosophilaAlzheimer's disease model (Aβ42 overexpression)Significantly mitigated the decline in jumping ability. nih.gov

Drug Discovery and Development Aspects Preclinical Focus

Synthesis and Derivatization Strategies

The development of minocycline (B592863) and its next-generation analogs relies on sophisticated chemical synthesis techniques. As a semi-synthetic compound, its creation and modification are pivotal areas of research.

Minocycline is a second-generation, semi-synthetic tetracycline (B611298) derivative. nih.gov Its synthesis typically begins with a tetracycline precursor, such as demethylaureomycin (also known as sancycline), which is produced through fermentation. The process involves a series of chemical modifications to this natural scaffold.

One common synthetic route involves a dehydroxylation reaction of demeclocycline (B601452) hydrochloride to produce 6-deoxy-6-demeclocycline. patsnap.com A key step in transforming the tetracycline core is the introduction of functional groups onto the D-ring of the molecule. This is often achieved through nitration at the 9-position, followed by a reduction of the nitro group to an amino group (forming 9-aminominocycline). chemicalbook.comgoogle.comgoogle.com Another critical modification is the introduction of a dimethylamino group at the 7-position, which is characteristic of minocycline. chemicalbook.com Alternative methods have been developed to improve safety and efficiency, avoiding hazardous reagents and reaction conditions like nitration in concentrated sulfuric acid or diazotization reactions, thereby aligning with modern green chemistry principles. patsnap.comgoogle.com

The minocycline scaffold serves as a template for the design of novel tetracycline analogs with improved properties. A primary focus of this research is to overcome mechanisms of bacterial resistance. A significant strategy involves chemical modification at the C9 position of the D-ring. For example, 9-aminominocycline (B1505792) is a crucial intermediate in the synthesis of tigecycline, a next-generation glycylcycline antibiotic. google.com The synthesis involves reacting 9-aminominocycline with N-tert-butyl glycyl chloride hydrochloride to add the glycylamido moiety, which enhances the drug's ability to circumvent common resistance mechanisms. google.com This process of analog design, starting from the minocycline structure, has led to newer antibiotics with broader activity against multi-drug resistant bacteria.

Formulation Research and Delivery Systems

To enhance the therapeutic potential of minocycline, extensive research has been conducted on advanced drug delivery systems. These formulations aim to provide sustained release, improve drug targeting to specific sites like the brain, and optimize release kinetics.

Controlled and sustained release formulations are crucial for maintaining therapeutic drug concentrations over extended periods, improving patient compliance, and reducing potential side effects.

Nanoparticles : Biodegradable polymers are frequently used to create minocycline-loaded nanoparticles. Poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) are common choices for encapsulating minocycline, enabling slow and sustained drug release. scilit.com Research has focused on optimizing these nanoparticles to achieve small, uniform particle sizes and high drug entrapment efficiency, which are critical for performance. scilit.comnih.gov These nanoparticle systems are being investigated for various applications, including local delivery for periodontitis and systemic administration for neuroprotection. nih.govresearchgate.net

Hydrogels : Injectable hydrogels have been developed as carriers for the localized and sustained delivery of minocycline. These systems are often designed to be liquid at room temperature and form a gel at body temperature. Alginate-based hydrogels, for instance, can be loaded with minocycline and injected directly into a target site, such as an infected wound or near the spinal cord. [11 from initial search, 12 from initial search] The hydrogel matrix protects the drug and releases it slowly over time, providing prolonged therapeutic action while minimizing systemic exposure. [6 from initial search]

Topical Foams : For dermatological conditions like acne and rosacea, minocycline has been successfully formulated into topical foams (e.g., Amzeeq®, Zilxi®). [1, 2, 3, 4 from initial search] These formulations allow for direct application to the skin, delivering the active compound to the site of inflammation. [3 from initial search, 5 from initial search] The foam vehicle is designed to be cosmetically elegant and facilitate the penetration of minocycline into the pilosebaceous units where acne develops. [3 from initial search]

Table 1: Characteristics of Minocycline Nanoparticle Formulations

Formulation Type Polymer/Material Average Particle Size (nm) Drug Entrapment Efficiency (%) Key Finding
Chitosan Nanoparticles Chitosan, Tween 80 200 - 400 65 - 80 Tween 80 coating improved brain uptake. scilit.com
Albumin Nanoparticles Bovine Serum Albumin (BSA) ~150 > 90 Transferrin conjugation enhanced delivery across the blood-brain barrier. nih.gov
Iron Oxide Nanoparticles Fe3O4 Not Specified Not Specified Enabled BBB penetration via NIR irradiation-induced photothermal effects. nih.gov

Minocycline's inherent lipophilicity allows it to cross the blood-brain barrier (BBB) to some extent, making it a candidate for treating neurological conditions with an inflammatory component. nih.govnih.gov However, research is focused on enhancing its delivery to the central nervous system (CNS) to improve efficacy and reduce systemic doses.

Strategies to boost brain uptake often involve nanoparticle-based carriers with specific surface modifications. One approach is the conjugation of transferrin to the surface of minocycline-loaded albumin nanoparticles. nih.gov Transferrin receptors are expressed on the BBB, and this modification leverages receptor-mediated transcytosis to ferry the nanoparticles into the brain, achieving significantly higher drug accumulation compared to the free drug. nih.gov

Other innovative strategies include:

Coating with Polysorbates : Coating chitosan nanoparticles with Tween 80 (polysorbate 80) has been shown to improve brain uptake. scilit.com

Liposomal Encapsulation : Encapsulating minocycline in long-circulating polyethylene (B3416737) glycol (PEG) liposomes is another effective method for enhancing CNS delivery and treating autoimmune diseases in preclinical models. nih.govlsmu.ltelsevierpure.comresearchgate.net

External Stimuli : Minocycline-loaded iron oxide (Fe3O4) nanoparticles have been designed to cross the BBB with the assistance of near-infrared (NIR) irradiation, which induces a photothermal effect to transiently increase barrier permeability. nih.gov

To understand and predict how minocycline is released from sustained-release formulations, researchers apply various mathematical models to in vitro dissolution data. These models provide insights into the underlying release mechanisms.

Zero-Order Kinetics : This model describes a system where the drug is released at a constant rate, independent of its concentration. Achieving zero-order release is often the goal for controlled-delivery systems as it can lead to stable drug levels in the body. [34 from initial search, 41 from initial search]

Higuchi Model : This model is commonly used for matrix-based systems and suggests that the drug release mechanism is primarily governed by diffusion. It describes the cumulative amount of drug released as being proportional to the square root of time. [19, 20 from initial search]

Korsmeyer-Peppas Model : This is a more comprehensive model that helps to elucidate the mechanism of drug release. The release exponent, 'n', derived from this model, indicates whether the release is governed by Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport (polymer relaxation/erosion). core.ac.uk For example, an 'n' value between 0.45 and 0.89 in a cylindrical matrix suggests that release is controlled by a combination of drug diffusion and polymer matrix erosion. core.ac.uk

Table 2: Kinetic Modeling of Minocycline Release from a Sustained Release Capsule Formulation

Kinetic Model R² (Coefficient of Determination) Release Exponent (n) Interpretation of Mechanism
Zero-Order 0.854 N/A Poor fit; release rate is not constant.
Higuchi 0.981 N/A Good fit; suggests release is controlled by diffusion.
Korsmeyer-Peppas 0.992 0.65 Excellent fit; 'n' value indicates non-Fickian (anomalous) transport, where release is due to a combination of drug diffusion and polymer matrix erosion. core.ac.uk

Data adapted from studies on minocycline release from HPMC-based matrix capsules. core.ac.uk

Stability Studies in Various Carriers (e.g., aqueous, polar, non-polar)

Preclinical data focusing specifically on the stability of minocycline disulfate in various carriers is not extensively detailed in publicly available literature. However, stability studies conducted on other forms of minocycline, such as minocycline hydrochloride, provide valuable insights into the molecule's general characteristics.

Studies on minocycline hydrochloride indicate that it is not stable in aqueous solutions, particularly at body temperature. cabidigitallibrary.org The instability in aqueous-based solutions is significant enough that pre-constituted aqueous solutions are generally not considered feasible as practical dosage forms. core.ac.uk One report suggests that aqueous solutions of minocycline hydrochloride should not be stored for more than one day. caymanchem.com The formation of complexes, for instance with calcium, has been explored as a method to enhance the stability of minocycline in solution. cabidigitallibrary.org

It is important to note that these findings pertain to minocycline hydrochloride, and the stability profile of this compound could differ due to the influence of the counter-ion on the compound's physicochemical properties.

Drug Repurposing and Synergistic Approaches (Preclinical Basis)

Preclinical research has explored the repurposing of minocycline in combination with other therapeutic agents to enhance efficacy, often demonstrating synergistic or additive effects in various disease models.

Corticosteroids: In murine models of colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), minocycline has been shown to produce a synergistic anti-inflammatory effect when combined with corticosteroids like budesonide (B1683875) and methylprednisolone. nih.govnih.gov This combination therapy was more effective at reducing the severity of established colitis than monotherapy with either agent alone. nih.govnih.gov

Probiotics: The combination of minocycline with the probiotic Escherichia coli Nissle 1917 has been evaluated in a mouse model of reactivated colitis. The study revealed that the two agents had an additive beneficial effect, with the combination being more effective at reducing intestinal anti-inflammatory effects and attenuating the reactivation of colitis than either treatment used individually.

Magnesium: The potential for a synergistic neuroprotective effect between minocycline and magnesium has been proposed for the treatment of cerebral ischemia. nih.govresearchgate.net Preclinical studies have independently highlighted the neuroprotective roles of both agents, leading to the hypothesis that their combination could provide additive neuroprotection against ischemic stroke by targeting different pathological pathways. nih.govnih.gov

Olfactory Ensheathing Cells (OECs): In preclinical rat models of traumatic spinal cord injury (SCI), the combined treatment of minocycline and OEC transplantation has demonstrated superior efficacy in promoting functional recovery compared to either treatment alone. semanticscholar.orgnih.gov This combination therapy led to reduced functional deficits, diminished cavitation in the spinal tissue, and improved locomotor outcomes. semanticscholar.orgnih.gov

Table 1: Summary of Preclinical Combination Therapies with Minocycline

Combination Agent Preclinical Model Key Findings of Combination Therapy
Corticosteroids (Budesonide, Methylprednisolone) Dextran Sulfate Sodium (DSS)-induced colitis in mice Produced a synergistic effect in reducing the active state of colitis. nih.govnih.gov
Probiotics (E. coli Nissle 1917) DSS-induced reactivated colitis in mice Resulted in an additive beneficial anti-inflammatory effect.
Magnesium Cerebral Ischemia (Stroke) models (basis for hypothesis) Hypothesized to provide additive neuroprotection through complementary mechanisms. nih.govresearchgate.net
Olfactory Ensheathing Cells (OECs) Contusive Spinal Cord Injury (SCI) in rats Induced a more effective response in spinal cord repair and functional recovery. semanticscholar.orgnih.gov

The enhanced efficacy observed in combination therapies involving minocycline is rooted in synergistic or complementary actions on various molecular and cellular pathways.

With Probiotics: In colitis models, the additive effect of minocycline and probiotics is associated with a significant reduction in the expression of multiple pro-inflammatory mediators, including TNFα, IL-1β, IL-2, and various chemokines. The combination also biochemically improves gut barrier function by increasing the expression of MUC-3 and ZO-1 proteins.

With Magnesium: The proposed synergistic neuroprotection from combining minocycline and magnesium stems from their multi-faceted and complementary mechanisms. nih.gov It is hypothesized that minocycline's established anti-inflammatory, anti-apoptotic, and anti-oxidative properties would act in concert with magnesium's role as a regulator of increased calcium influx, a key event in ischemic neuronal damage. nih.govresearchgate.net

With Olfactory Ensheathing Cells (OECs): The combination of minocycline and OECs in spinal cord injury models elicits a more robust therapeutic response through several synergistic mechanisms. The combination treatment leads to a greater reduction in the levels of the pro-inflammatory cytokines IL-1β and TNF-α, as well as the apoptotic protein caspase-3, compared to either therapy alone. nih.gov A key finding is that minocycline administration enhances the expression of crucial neurotrophic factors, specifically Brain-Derived Neurotrophic Factor (BDNF) and Glial Derived Neurotrophic Factor (GDNF). semanticscholar.orgnih.gov This upregulation creates a more permissive and supportive environment for the transplanted OECs, thereby increasing neuronal survival and promoting tissue sparing and functional recovery. semanticscholar.orgnih.gov

Table 2: Synergistic Mechanistic Effects in Preclinical Models

Combination Synergistic Mechanisms Observed in Preclinical Models

| Minocycline + Corticosteroids | - Modulation of pro- and anti-inflammatory signaling molecules. nih.gov

  • Reduced expression of pro-inflammatory cytokines and apoptotic proteins. nih.gov
  • Increased expression of anti-inflammatory cytokine IL-10. nih.gov
  • Alteration of colonic microbiota composition. nih.gov | | Minocycline + Probiotics | - Reduced expression of pro-inflammatory mediators (TNFα, IL-1β, IL-2, MCP-1).
  • Increased expression of gut barrier integrity proteins (MUC-3, ZO-1). | | Minocycline + Magnesium | - Combines minocycline's anti-inflammatory, anti-apoptotic, and anti-oxidative effects with magnesium's regulation of calcium influx. nih.govresearchgate.net | | Minocycline + Olfactory Ensheathing Cells (OECs) | - Further decreased levels of IL-1β, TNF-α, and caspase-3. nih.gov
  • Upregulation of neurotrophic factors BDNF and GDNF, enhancing the environment for transplanted cells. semanticscholar.orgnih.gov |
  • Future Directions and Research Gaps

    Elucidation of Undiscovered Molecular Targets

    The known primary target of the tetracycline (B611298) class of antibiotics is the 30S ribosomal subunit in bacteria, leading to the inhibition of protein synthesis. nih.govnih.gov However, the diverse, non-antibiotic effects of minocycline (B592863), such as its anti-inflammatory, anti-apoptotic, and neuroprotective properties, strongly suggest the existence of other molecular targets within mammalian cells. nih.govnih.govresearchgate.netnih.gov Future research on Minocycline disulfate should prioritize the identification and validation of these undiscovered targets.

    A promising area of investigation is its potential interaction with key enzymes and signaling proteins. For instance, minocycline has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. nih.govslideshare.net Furthermore, studies have pointed towards its ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines. nih.govfrontiersin.org A chemical proteomics approach recently identified the Src family kinase LYN as a direct binding target of minocycline, mediating its anticancer effects. nih.gov

    Key Research Questions:

    Does this compound exhibit a different binding affinity or inhibitory profile for known targets like MMPs and LYN compared to minocycline hydrochloride?

    What are the novel protein or nucleic acid targets of this compound in various cell types, including neurons, glia, and cancer cells?

    How does the disulfate moiety influence the interaction of the core minocycline structure with its molecular targets?

    Comprehensive Understanding of Context-Dependent Effects

    The therapeutic effects of minocycline are often context-dependent, varying with the specific cellular phenotype and the stage of a disease. nih.gov For example, its neuroprotective effects can differ based on the timing of administration relative to an ischemic event. nih.gov Similarly, its influence on microglial cells may vary depending on their activation state (pro-inflammatory M1 versus anti-inflammatory M2). patsnap.com

    A thorough understanding of these context-dependent effects is crucial for the therapeutic development of this compound. For instance, in neurodegenerative diseases like Alzheimer's, early intervention with minocycline has been shown to correct pre-plaque neuroinflammation. nih.gov In cancer, its effects can be cell-line specific, with demonstrated efficacy against various cancer types, including ovarian, breast, and colorectal cancer. researchgate.netnih.gov

    Table 1: Potential Context-Dependent Effects of this compound for Future Investigation

    Cellular Phenotype/Disease StagePotential Effect of this compoundResearch Focus
    Early-stage NeuroinflammationAttenuation of pro-inflammatory cytokine release and microglial activation.Investigating effects on NF-κB signaling and inflammasome activation in relevant cell models.
    Protein Misfolding (e.g., Tauopathies)Inhibition of protein aggregation and promotion of clearance pathways.Studying the interaction with tau protein and its impact on fibril formation. nih.gov
    Tumor MicroenvironmentModulation of angiogenesis and immune cell infiltration.Assessing effects on VEGF signaling and T-cell function within in vitro and in vivo cancer models.
    Ischemic Stroke (Acute vs. Chronic)Neuroprotection in the acute phase versus potential for glial scar modulation in the chronic phase.Time-course studies in animal models of stroke to determine the optimal therapeutic window.

    Exploration of Novel Therapeutic Applications in Preclinical Settings

    The pleiotropic effects of minocycline suggest that this compound could have therapeutic applications in a wide range of diseases. While minocycline has been investigated in preclinical models of neurodegenerative diseases, cancer, and inflammatory conditions, dedicated preclinical studies for the disulfate form are necessary to establish its efficacy and potential advantages. nih.govresearchgate.netnih.gov

    Neurodegenerative Disorders: Minocycline has shown promise in models of Alzheimer's disease by reducing neuroinflammation and amyloid-beta pathology. nih.govfrontiersin.orgresearchgate.net It has also been found to decrease the formation of tau aggregates. nih.gov Preclinical studies could explore if this compound offers enhanced neuroprotection or improved blood-brain barrier penetration.

    Oncology: The anticancer properties of minocycline are an emerging area of interest. It has been shown to inhibit cancer cell metastasis and overcome resistance to certain chemotherapies. nih.govnih.gov Preclinical studies should evaluate the efficacy of this compound, alone and in combination with existing anticancer drugs, in various cancer models, including those for which minocycline has already shown promise, such as ovarian and colorectal cancer. researchgate.netnih.gov

    Inflammatory and Autoimmune Diseases: The anti-inflammatory and immunomodulatory properties of minocycline make it a candidate for diseases like rheumatoid arthritis and periodontitis. nih.govresearchgate.net Preclinical models of these conditions would be valuable for assessing the therapeutic potential of this compound.

    Development of Specificity-Enhanced Compounds

    A significant future direction lies in the development of chemically modified tetracyclines (CMTs) derived from the core structure of minocycline, potentially including the disulfate form. The goal of creating CMTs is to enhance specific therapeutic properties, such as anti-inflammatory or anti-cancer effects, while minimizing or eliminating antibiotic activity to reduce the risk of antibiotic resistance. nih.govmanipal.edu

    The development of third-generation tetracyclines like tigecycline, omadacycline, and eravacycline (B3026998) demonstrates the feasibility of modifying the tetracycline scaffold to achieve improved efficacy and overcome resistance mechanisms. nih.govresearchgate.net Fully synthetic approaches to tetracycline analogs are also being explored, which could allow for novel modifications not possible through semi-synthesis. harvard.edu

    Table 2: Strategies for Developing Specificity-Enhanced Compounds from this compound

    Modification StrategyDesired OutcomeExample from Existing Research
    Modification of the D-ringEnhanced activity against specific cancer cell lines.Development of fluorocyclines and aminomethylcyclines with potent antibacterial activity. nih.gov
    Removal of the dimethylamino group at C4Elimination of antibiotic activity while retaining anti-inflammatory properties.Creation of 4-dedimethylamino tetracycline (CMT-1).
    Addition of a glycylamido group at C9Overcoming tetracycline resistance mechanisms.Synthesis of glycylcyclines like tigecycline. nih.gov

    By systematically exploring these research avenues, the scientific community can move towards a comprehensive understanding of the therapeutic potential of this compound and its derivatives, potentially unlocking new treatments for a variety of challenging diseases.

    Q & A

    Q. How should researchers address ethical considerations in long-term this compound studies involving animal models?

    • Methodological Guidance : Follow ARRIVE guidelines for reporting in vivo experiments. Minimize animal numbers via power calculations. Monitor for adverse effects (e.g., microbiome disruption) and include humane endpoints. Disclose conflicts of interest and funding sources in publications .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.